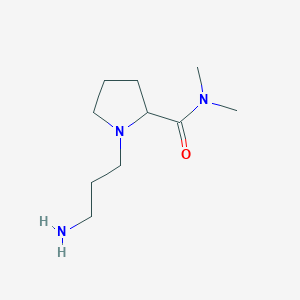

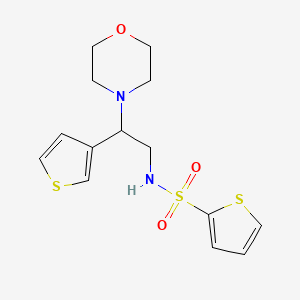

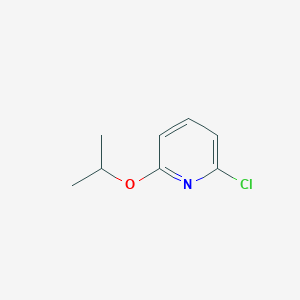

![molecular formula C17H21N3O4S B2530378 N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide CAS No. 878058-02-7](/img/structure/B2530378.png)

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide

The compound this compound is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer or antiallergic agent. The structure suggests it is a sulfonamide derivative, which is a common feature in many therapeutic drugs. Sulfonamides are known for their wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The indole moiety present in the compound is also a prevalent feature in many drugs, contributing to a variety of pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides involves the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate, followed by a series of reactions including hydrolysis, amination, and reduction to yield the target compounds . Similarly, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis . These methods could potentially be adapted for the synthesis of N

Scientific Research Applications

Synthesis and Chemical Reactivity :N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide is involved in the synthesis of complex molecular structures. For instance, it participates in a dearomative tandem spiro-cyclization reaction, producing sulfonylated spiro[indole-3,3'-pyrrolidines] with good functional group tolerance and operational ease (Dong et al., 2020). Similarly, it has utility in the sulfamoylation reaction of hydroxyl groups, yielding sulfamates efficiently (Okada et al., 2000).

Chemical Structure and Molecular Architecture :The compound also plays a pivotal role in understanding and developing molecular architecture. For example, the synthesis and structural analysis of thioanalogues of certain molecules like N-1-methylanabasine and nicotine have been reported, where this compound contributes to the formation of these structures (Wojciechowska-Nowak et al., 2011). In addition, crystallographic studies involving this compound provide insights into the planarity and conformation of the indole/indoline units and pyrrolidine ring, contributing to our understanding of molecular interactions (Inglebert et al., 2013).

Catalysis and Reaction Mechanisms :This compound is also significant in catalysis and reaction mechanisms. For instance, it's involved in the isothiourea-catalyzed synthesis of pyrrole- and indole-functionalized tetrasubstituted pyridines, a process that operates via Michael addition-lactamization, followed by elimination and O-acylation (Zhang et al., 2020). Moreover, it's a part of the heteroaromatic decarboxylative Claisen rearrangement reactions, where substrates derived from it undergo facile decarboxylative Claisen rearrangement (Craig et al., 2005).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-18-16(21)12-25(23,24)15-10-20(14-7-3-2-6-13(14)15)11-17(22)19-8-4-5-9-19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQHNYRCZPLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

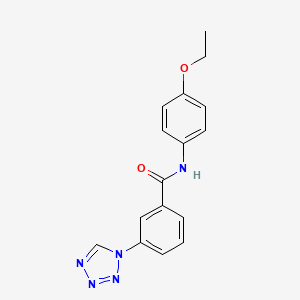

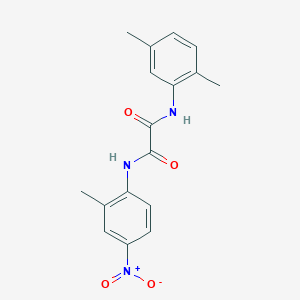

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)

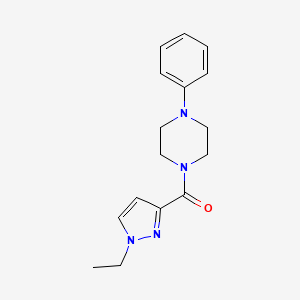

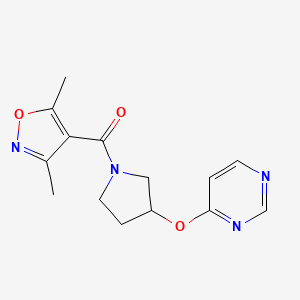

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

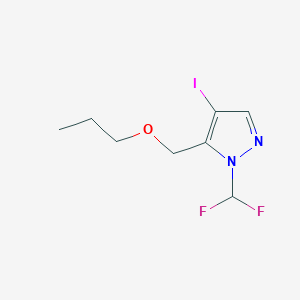

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

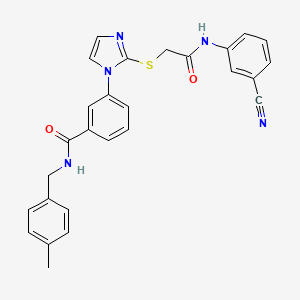

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)